molecular formula C8H6N2O4 B12282113 (2E)-2-hydroxyimino-1-(4-nitrophenyl)ethanone

(2E)-2-hydroxyimino-1-(4-nitrophenyl)ethanone

Cat. No.: B12282113
M. Wt: 194.14 g/mol
InChI Key: KTFACPJPLWRUNH-WEVVVXLNSA-N
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Description

(2E)-2-hydroxyimino-1-(4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6N2O4 It is characterized by the presence of a hydroxyimino group and a nitrophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-hydroxyimino-1-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-hydroxyimino-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro ketones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions.

Major Products Formed

    Oxidation: Nitro ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-hydroxyimino-1-(4-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-hydroxyimino-1-(4-nitrophenyl)ethanone involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-hydroxyimino-1-(4-aminophenyl)ethanone: Similar structure but with an amino group instead of a nitro group.

    (2E)-2-hydroxyimino-1-(4-methylphenyl)ethanone: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

(2E)-2-hydroxyimino-1-(4-nitrophenyl)ethanone is unique due to the presence of both hydroxyimino and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its electron-withdrawing properties, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

(2E)-2-hydroxyimino-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C8H6N2O4/c11-8(5-9-12)6-1-3-7(4-2-6)10(13)14/h1-5,12H/b9-5+

InChI Key

KTFACPJPLWRUNH-WEVVVXLNSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=N/O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)C=NO)[N+](=O)[O-]

Origin of Product

United States

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